十八烷基二乙氧基氯硅烷

描述

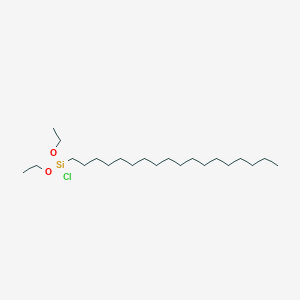

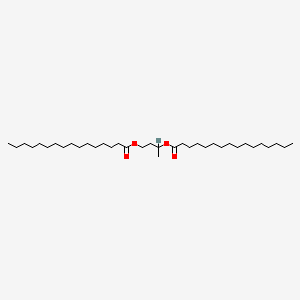

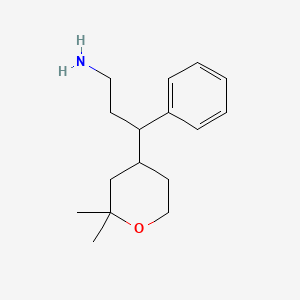

Octadecyldiethoxychlorosilane is a chemical compound with the molecular formula C22H47ClO2Si . It is often used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

The synthesis of Octadecyldiethoxychlorosilane and similar compounds has been a subject of research. A general approach for the synthesis of disilanes as well as linear and cyclic oligosilanes via the reductive activation of readily available chlorosilanes has been developed . This method features milder conditions and improved chemoselectivity, broadening the functional groups that are compatible in oligosilane preparation .Molecular Structure Analysis

The molecular structure of Octadecyldiethoxychlorosilane consists of 22 carbon atoms, 47 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 silicon atom . The InChI string of the compound isInChI=1S/C22H47ClO2Si/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26 (23,24-5-2)25-6-3/h4-22H2,1-3H3 . Physical And Chemical Properties Analysis

Octadecyldiethoxychlorosilane has a molecular weight of 407.1 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 21 . The exact mass and monoisotopic mass of the compound are 406.3033850 g/mol . The topological polar surface area of the compound is 18.5 Ų .科学研究应用

表面改性和自组装单层

十八烷基二乙氧基氯硅烷主要用于在各种基底上形成自组装单层 (SAM),包括硅晶片。研究表明,溶剂的性质、部分电荷分布和极性指数显着影响这些单层的均匀性。例如,一项针对硅晶片上的十八烷基三氯硅烷(一种相关化合物)的研究表明,溶剂性质对于获得均匀的 SAM 至关重要,这对其他单层-溶剂系统具有更广泛的意义 (Manifar, Rezaee, Sheikhzadeh, & Mittler, 2008)。

摩擦学特性

用十八烷基二乙氧基氯硅烷制成的 SAM 的摩擦学(摩擦和磨损)特性非常重要,特别是对于需要控制表面摩擦的应用。研究表明,在硅基底上制备的 SAM 表现出独特的摩擦学行为,这些行为受溶剂粘度和极性等因素的影响。例如,使用十六烷制备的 SAM 与使用其他溶剂制备的 SAM 相比表现出优异的性能,这突出了溶剂-硅烷相互作用在确定单层作为边界润滑剂的有效性方面的作用 (Cheng, Zheng, Chuang, & Hsieh, 2010)。

有机场效应晶体管 (OFET)

在有机电子领域,基于十八烷基二乙氧基氯硅烷的 SAM 已被用来改善有机半导体和基底之间的界面,从而提高有机场效应晶体管 (OFET) 的性能。这些 SAM 的结晶性质为沉积五苯和富勒烯 (C60) 等半导体提供了理想的表面,从而产生具有高电荷载流子迁移率的 OFET (Ito, Virkar, Mannsfeld, Oh, Toney, Locklin, & Bao, 2009)。

纳米技术和纳米图案化

十八烷基二乙氧基氯硅烷也在纳米技术中找到了应用,特别是在纳米级表面的图案化中。接触面积光刻 (CAL) 等技术利用相关硅烷的 SAM 进行材料的选择性沉积或蚀刻,从而能够制造周期性纳米结构用于各种应用,包括传感和光子学 (Bae, Shin, Moon, & Sung, 2006)。

疏水表面涂层

另一个重要的应用是疏水表面涂层的开发。通过用十八烷基二乙氧基氯硅烷改性表面,研究人员创造了具有增强拒水性的材料,这对于油/水分离和保护性涂层等应用至关重要。例如,玻璃纤维布上的超疏水涂层已证明具有出色的油/水分离效率,突出了这些材料在环境清理和保护涂层中的潜力 (Zang, Liu, Zhang, Niu, Gao, & Wang, 2015)。

未来方向

作用机制

Target of Action

Octadecyldiethoxychlorosilane is an organosilicon compound . It primarily targets surfaces of various materials, including marble, glass, ceramics, and metals . The compound acts as a surface treatment agent, modifying the wetting and adhesion properties of these materials .

Mode of Action

The compound interacts with its targets by forming an organosilicon modification layer on the surface . This interaction results in improved wetting and adhesion properties of the material . It’s also used in the preparation of hydrophobic stationary phases for reversed-phase chromatography .

Biochemical Pathways

For example, in the context of chromatography, the compound can affect the separation of biochemicals based on their affinity for the hydrophobic stationary phase .

Pharmacokinetics

It’s important to note that the compound is a liquid at room temperature , which could influence its distribution and elimination if it were to be studied in a biological context.

Result of Action

The primary result of Octadecyldiethoxychlorosilane’s action is the modification of surface properties. It enhances the wetting and adhesion characteristics of various materials . In chromatography, it can improve the separation efficiency of biochemicals .

Action Environment

The efficacy and stability of Octadecyldiethoxychlorosilane can be influenced by environmental factors. For instance, the compound readily hydrolyzes, releasing hydrogen chloride . Therefore, its stability and efficacy can be affected by the presence of water or moisture in the environment . Additionally, the compound is classified as flammable and corrosive, indicating that safety measures should be taken when handling it .

属性

IUPAC Name |

chloro-diethoxy-octadecylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47ClO2Si/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h4-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUMDCKZUIDORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47ClO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701166 | |

| Record name | Chloro(diethoxy)octadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33734-79-1 | |

| Record name | Chloro(diethoxy)octadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)

![4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid](/img/structure/B3126718.png)